molecular formula C22H20N2O2S B1662355 TQS

TQS

Número de catálogo: B1662355
Peso molecular: 376.5 g/mol
Clave InChI: SIZWDJIHABLBSP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de TQS generalmente implica la reacción de 4-tert-butilanilina con o-fenilendiamina en presencia de un catalizador adecuado. Las condiciones de reacción a menudo incluyen calentar la mezcla a una temperatura específica y mantenerla durante un cierto período para garantizar una reacción completa. El producto se purifica luego utilizando técnicas estándar como la recristalización o la cromatografía .

Métodos de producción industrial

La producción industrial de this compound puede implicar la síntesis a gran escala utilizando condiciones de reacción similares a las del laboratorio. El proceso está optimizado para obtener mayores rendimientos y pureza, y a menudo implica reactores de flujo continuo y sistemas automatizados para garantizar una calidad y eficiencia consistentes .

Análisis De Reacciones Químicas

Stereochemical Control in TQS Reactions

The stereochemistry of this compound derivatives is critical for their biological activity. For example, 2,3,5,6TMP-TQS (a methyl-substituted analog) is synthesized via the Povarov reaction , producing exclusively trans-isomers due to steric hindrance from ortho-methyl groups .

  • Mechanistic Insight :

    • Steric constraints prevent cis-isomer formation.

    • Trans-configuration enhances binding to α7 nicotinic acetylcholine receptors .

Comparative Stereochemical Outcomes :

CompoundReaction TypeIsomer FormedRationale
2,3,5,6TMP-TQSPovarov reactionTransOrtho-methyl steric hindrance
Standard this compoundInCl₃-catalyzedCis-cisCatalyst-controlled selectivity

Reaction Pathways and Byproducts

This compound derivatives participate in Lewis acid-catalyzed cycloadditions and electrophilic substitutions . For example:

  • Cycloaddition : Forms the quinoline core via [4+2] cyclization .

  • Electrophilic Aromatic Substitution : Introduces substituents (e.g., halogens, methyl groups) at the quinoline’s C-2 and C-3 positions .

Notable Byproducts :

  • This compound-621 : A major metabolite of this compound-168 (a clinical candidate), formed via hepatic oxidation. It retains pharmacological activity by modulating PGC-1α expression .

Comparative Reactivity with Analogous Compounds

This compound derivatives exhibit distinct reactivity compared to structurally related molecules:

FeatureThis compound DerivativesSimilar Compounds (e.g., 4CP-TQS)
Synthesis Method InCl₃-catalyzed cyclization Grignard reagent-mediated coupling
Reaction Rate Faster (low activation energy)Slower (steric hindrance)
Byproduct Formation MinimalSignificant (competing pathways)

Mechanistic Studies and Computational Insights

Advanced computational methods, such as scaled hypersphere search (SHS) , have mapped reaction pathways for this compound-related systems. These studies reveal:

  • Energy Barriers : Carbocation stability in SN1-like mechanisms (e.g., tert-butyl chloride formation) informs this compound reactivity .

  • Transition States : Density functional theory (DFT) calculations identify rate-limiting steps in cyclization .

Example Pathway :

Tertiary AlcoholHClOxonium IonCarbocationClAlkyl Halide\text{Tertiary Alcohol} \xrightarrow{\text{HCl}} \text{Oxonium Ion} \rightarrow \text{Carbocation} \xrightarrow{\text{Cl}^-} \text{Alkyl Halide}

This mirrors this compound’s protonation-deprotonation steps during synthesis .

Aplicaciones Científicas De Investigación

TQS se ha estudiado ampliamente por sus aplicaciones en varios campos científicos:

Mecanismo De Acción

TQS ejerce sus efectos modulando las células inmunitarias mieloides a través de la regulación positiva de PGC1a, un coactivador transcripcional que regula los genes involucrados en el metabolismo energético celular. Al regular positivamente PGC1a, this compound normaliza el metabolismo energético celular y la función inmunitaria, lo que lo convierte en un posible agente terapéutico para las enfermedades neurodegenerativas .

Comparación Con Compuestos Similares

Compuestos similares

Unicidad de TQS

This compound es único debido a su estructura específica, que le permite modular eficazmente las células inmunitarias mieloides y regular positivamente PGC1a. Esto lo hace particularmente valioso en el tratamiento de enfermedades neurodegenerativas, diferenciándolo de otros compuestos similares .

Actividad Biológica

TQS, particularly in its form this compound-168, has emerged as a significant compound in the realm of neurodegenerative disease research. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications based on recent studies.

Overview of this compound-168

This compound-168 is a novel small molecule that acts as a PGC-1α enhancer , which is crucial for regulating mitochondrial biogenesis and energy metabolism. It has been developed primarily for the treatment of conditions such as amyotrophic lateral sclerosis (ALS) and other neurodegenerative diseases. The compound's mechanism involves modulating myeloid immune cells by upregulating PGC-1α, thus normalizing energy metabolism and immune function in dysfunctional cells .

This compound-168 enhances the expression of PGC-1α, which plays a pivotal role in:

  • Mitochondrial Biogenesis : Increasing the number and function of mitochondria, essential for energy production.
  • Cell Energy Metabolism : Normalizing metabolic processes in myeloid cells that are often dysfunctional in neurodegenerative diseases.

This mechanism is particularly relevant in ALS, where myeloid cell dysfunction contributes to disease progression .

Pharmacokinetics and Safety Profile

A Phase 1 clinical trial assessed the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound-168 in healthy volunteers. Key findings include:

  • Dose-dependent plasma exposure : The compound demonstrated supra-proportional increases in maximum plasma concentration (CmaxC_{max}) and area under the curve (AUC) with higher doses.
  • Half-life (T1/2T_{1/2}) : Ranged from 3.2 to 10.5 hours after single doses.
  • Safety : this compound-168 was well tolerated with minimal adverse effects reported across various formulations tested .

Efficacy in Animal Models

Preclinical studies have shown that this compound-168 provides notable survival and functional benefits in animal models of ALS and Parkinson's disease. These studies highlight its potential as a disease-modifying therapy:

Study TypeDisease ModelKey Findings
Preclinical TrialsALSImproved survival rates
Preclinical TrialsParkinson's DiseaseEnhanced motor function

The compound’s immunomodulatory effects have also been documented in vitro using cell lines derived from ALS patients, demonstrating its ability to influence immune responses positively .

Clinical Trial Insights

The Phase 1 study involved 68 healthy participants and focused on both single and multiple dosing regimens. The study design included:

  • Single Ascending Dose (SAD) : Evaluated safety across five dose levels.
  • Multiple Ascending Dose (MAD) : Assessed safety over seven days with various formulations.

The results indicated that food intake affected CmaxC_{max} but had minimal impact on AUC, suggesting that while absorption may vary with dietary conditions, overall bioavailability remains consistent .

Propiedades

IUPAC Name

4-naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c23-27(25,26)15-11-12-21-20(13-15)17-8-4-10-19(17)22(24-21)18-9-3-6-14-5-1-2-7-16(14)18/h1-9,11-13,17,19,22,24H,10H2,(H2,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZWDJIHABLBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TQS
Reactant of Route 2
TQS
Reactant of Route 3
Reactant of Route 3
TQS
Reactant of Route 4
TQS
Reactant of Route 5
Reactant of Route 5
TQS
Reactant of Route 6
TQS

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.